N-tert-butyl-2-iodobenzamide
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Overview
Description
N-tert-butyl-2-iodobenzamide is an organic compound with the molecular formula C11H14INO. It is a versatile small molecule scaffold used in various chemical and biological applications. The compound is characterized by the presence of an iodine atom attached to the benzene ring and a tert-butyl group attached to the amide nitrogen.
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-2-iodobenzamide is Sterol 14-alpha demethylase (CYP51) , a protein found in Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by inhibiting its function . This inhibition disrupts the normal biosynthesis of ergosterol, leading to changes in the structure and function of the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic methylated sterol precursors, causing damage to the fungal cell membrane and ultimately leading to cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico
Result of Action
The action of this compound results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . The compound exhibits minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of N-tert-butylbenzamide. The reaction typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds as follows:
- Dissolve N-tert-butylbenzamide in a suitable solvent like dichloromethane.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction Reactions: The iodine atom can be reduced to form N-tert-butylbenzamide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various N-tert-butyl-2-substituted benzamides.
- Oxidation reactions produce this compound derivatives with different oxidation states.
- Reduction reactions result in N-tert-butylbenzamide.
Scientific Research Applications
N-tert-butyl-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of halogen bonding interactions and their effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
N-tert-butyl-2-iodobenzamide can be compared with other similar compounds such as:
N-tert-butyl-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine. It has different reactivity and bonding characteristics.
N-tert-butyl-2-bromobenzamide: Contains a bromine atom, offering intermediate properties between the chlorine and iodine analogs.
N-tert-butyl-2-fluorobenzamide: Features a fluorine atom, which significantly alters its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of the iodine atom, which provides distinct halogen bonding capabilities and reactivity compared to its halogenated analogs. This makes it a valuable compound for studying halogen bonding and its applications in various fields.
Properties
IUPAC Name |
N-tert-butyl-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHMUOUBXYRXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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